Product packaging for 3-Ethoxypropyl 4-methylbenzenesulfonate(Cat. No.:CAS No. 91766-05-1)

3-Ethoxypropyl 4-methylbenzenesulfonate

Cat. No.: B1627484
CAS No.: 91766-05-1
M. Wt: 258.34 g/mol
InChI Key: FWZMCDKVYBQRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sulfonate Esters as Versatile Intermediates in Advanced Organic Chemistry

Sulfonate esters are a cornerstone of modern organic synthesis, primarily because they transform one of chemistry's less reactive functional groups—the alcohol—into a highly reactive intermediate. Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxyl group (–OH) is a poor leaving group; its corresponding anion, hydroxide (B78521) (HO⁻), is a strong base. masterorganicchemistry.com

To overcome this, alcohols are often converted into sulfonate esters. This is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), often in the presence of a base like pyridine (B92270). chemistrysteps.com This reaction converts the –OH group into a sulfonate ester (e.g., a tosylate, –OTs) with retention of the original stereochemistry at the carbon atom. masterorganicchemistry.comchemistrysteps.com

The resulting sulfonate group is an excellent leaving group because its negative charge is extensively delocalized through resonance across the three oxygen atoms, making it a very weak base and therefore stable on its own. masterorganicchemistry.com This "activation" of the alcohol opens the door to a wide array of subsequent reactions. Alkyl sulfonates are effective alkylating agents, reacting with various nucleophiles to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reactivity makes them indispensable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other fine chemicals. researchgate.netlookchem.com

Table 1: Comparison of Common Sulfonyl Groups Used to Form Sulfonate Esters
Sulfonyl Group NameAbbreviationStructure of Sulfonyl Chloride ReagentResulting Sulfonate Ester GroupKey Characteristics
MethanesulfonylMsCH₃SO₂Cl (Mesyl chloride)-OMsA common and effective leaving group. chemistrysteps.com
p-ToluenesulfonylTsCH₃C₆H₄SO₂Cl (Tosyl chloride)-OTsWidely used; the aromatic ring can aid in visualization on TLC plates and can sometimes render liquid alcohols into solid derivatives that are easier to handle. chemistrysteps.com
TrifluoromethanesulfonylTfCF₃SO₂Cl (Triflyl chloride)-OTfAn exceptionally good leaving group due to the strong electron-withdrawing effect of the three fluorine atoms, making triflates highly reactive. chemistrysteps.com

Conceptual Framework of 3-Ethoxypropyl 4-methylbenzenesulfonate (B104242) as a Key Synthon

In organic synthesis, a "synthon" is a conceptual unit within a molecule that represents a potential starting material in a synthetic route. 3-Ethoxypropyl 4-methylbenzenesulfonate is a prime example of a molecule designed to act as a specific synthon—in this case, an electrophilic source of the 3-ethoxypropyl group.

The molecule's function is dictated by its structure. The p-toluenesulfonate (tosylate) portion serves as an excellent leaving group, as detailed previously. When a nucleophile attacks the carbon atom adjacent to the tosylate's oxygen, the stable tosylate anion is displaced in a nucleophilic substitution reaction (typically Sₙ2). The result is the transfer of the entire 3-ethoxypropyl fragment to the nucleophile.

The strategic value of this particular synthon lies in the functional importance of the 3-ethoxypropyl moiety itself, especially in medicinal chemistry. Research has shown that incorporating specific, relatively small alkoxy-alkyl groups like 3-ethoxypropyl can significantly influence a molecule's pharmacological profile. Attaching this group to different molecular scaffolds has been found to modulate binding affinity, selectivity, and bioavailability. For example, derivatives of the drug tianeptine (B1217405) where the standard heptanoic acid tail was replaced with groups like 3-methoxypropyl showed notable opioid receptor activity. wikipedia.org This highlights the utility of such fragments in drug design and optimization.

The applications detailed in studies on related compounds underscore the potential roles for a synthon like this compound. It provides a direct chemical tool for researchers looking to introduce the 3-ethoxypropyl group to explore or enhance the therapeutic properties of novel compounds.

Table 2: Research Applications of the 3-Ethoxypropyl Moiety in Advanced Molecular Design
Field of ResearchCompound/Derivative ClassKey Finding/Application of the Moiety
Medicinal Chemistryδ-Opioid Receptor AgonistsThe introduction of a 17-(3-ethoxypropyl) substituent was found to enhance binding affinity and agonist activity.
Medicinal ChemistryAntiviral Agents (RSV Inhibitors)An N-(3-ethoxypropyl)benzamide group was a key structural component in the optimization of inhibitors for the Respiratory Syncytial Virus (RSV).
Materials SciencePoly(N-(3-ethoxypropyl)acrylamide) (PEPA)Used to create a novel temperature-sensitive "smart" polymer with potential applications in drug delivery and affinity separation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4S B1627484 3-Ethoxypropyl 4-methylbenzenesulfonate CAS No. 91766-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-3-15-9-4-10-16-17(13,14)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMCDKVYBQRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596565
Record name 3-Ethoxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91766-05-1
Record name 3-Ethoxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethoxypropyl 4 Methylbenzenesulfonate and Analogues

Established Preparative Routes for Alkyl 4-Methylbenzenesulfonates

The formation of alkyl 4-methylbenzenesulfonates, commonly known as tosylates, is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation facilitates a variety of subsequent nucleophilic substitution and elimination reactions.

Direct Tosylation of Alcohols with p-Toluenesulfonyl Chloride

The most common and well-established method for the preparation of 3-ethoxypropyl 4-methylbenzenesulfonate (B104242) involves the direct reaction of 3-ethoxypropan-1-ol with p-toluenesulfonyl chloride (TsCl). svkm-iop.ac.in This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org Pyridine (B92270) is a traditional choice, often serving as both the base and the solvent. libretexts.org However, other tertiary amines like triethylamine (B128534) can also be employed, sometimes in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

A typical procedure involves dissolving 3-ethoxypropan-1-ol in a suitable solvent, such as chloroform (B151607) or dichloromethane, and then adding p-toluenesulfonyl chloride and a base. svkm-iop.ac.ingoogle.com The reaction mixture is stirred, often at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic reaction, until completion, which can be monitored by techniques like thin-layer chromatography. libretexts.orggoogle.com

Alternatively, the reaction can be performed using an alkali metal hydroxide (B78521), such as potassium hydroxide, in an aprotic solvent like ether or toluene. google.com This method avoids the use of pyridine, which can sometimes be difficult to remove during workup. The use of a molar excess of the alkali metal hydroxide can also have a catalytic effect, accelerating the reaction. google.com

Table 1: Comparison of Conditions for Direct Tosylation of Alcohols

BaseSolventCatalystTemperatureReference
PyridineChloroformNoneRoom Temp svkm-iop.ac.in
TriethylamineDichloromethaneDMAP0 °C - RT nih.gov
Potassium HydroxideEtherNone5 °C google.com

The choice of base and solvent can influence the reaction rate and yield. Primary alcohols, like 3-ethoxypropan-1-ol, generally react readily under these conditions. svkm-iop.ac.in

Regioselective Synthesis of the 3-Ethoxypropyl Moiety Precursor

The precursor alcohol, 3-ethoxypropan-1-ol, is a commercially available compound. nih.gov It is a clear, colorless liquid with a mild odor. nih.gov For laboratory purposes, it is often sourced directly from chemical suppliers.

From a synthetic standpoint, 3-ethoxypropan-1-ol can be prepared through several established methods. One common approach is the Williamson ether synthesis, which would involve the reaction of the sodium salt of propan-1,3-diol with ethyl bromide or a similar ethylating agent. Careful control of stoichiometry is necessary to favor the mono-etherification product over the di-ether. Another route involves the acid-catalyzed addition of ethanol (B145695) to acrolein followed by reduction of the resulting aldehyde. A more direct method is the ring-opening of oxetane (B1205548) with ethanol under acidic or basic catalysis.

Development of Novel Synthetic Approaches and Catalytic Systems

While the direct tosylation with p-toluenesulfonyl chloride and a base is a reliable method, research continues to explore more efficient, milder, and selective synthetic strategies.

Investigation of Catalytic Strategies for Efficient Tosylation

Recent advancements in catalysis have led to the development of new systems for the tosylation of alcohols that offer advantages over traditional methods, such as improved yields, shorter reaction times, and milder reaction conditions.

One notable development is the use of Lewis acid catalysts. For instance, zirconium(IV) chloride (ZrCl₄) has been reported as an efficient catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid, which is a more atom-economical and less hazardous reagent than p-toluenesulfonyl chloride. researchgate.net This method has shown high chemoselectivity for the tosylation of primary alcohols over secondary alcohols. researchgate.net

Heteropolyacids, such as H₃PW₁₂O₄₀ and H₃PMo₁₂O₄₀, have also been employed as highly efficient and reusable catalysts for the solvent-free tosylation of alcohols and phenols with p-toluenesulfonyl chloride. researchgate.net These solid acid catalysts can simplify product purification as they can be easily separated from the reaction mixture.

Table 2: Novel Catalysts for Tosylation of Alcohols

CatalystTosylating AgentConditionsAdvantagesReference
ZrCl₄p-Toluenesulfonic acidReflux in CH₂Cl₂Chemoselective for primary alcohols researchgate.net
Heteropolyacidsp-Toluenesulfonyl chlorideSolvent-freeReusable catalyst, high yields researchgate.net

These catalytic methods present promising alternatives for the synthesis of 3-ethoxypropyl 4-methylbenzenesulfonate, potentially offering environmental and economic benefits.

Stereoselective Synthesis of Chiral Ethoxypropyl Tosylate Derivatives

The synthesis of chiral, enantiomerically pure compounds is of significant importance in medicinal chemistry and materials science. While this compound itself is achiral, the principles of stereoselective synthesis can be applied to create chiral derivatives, for example, by introducing a substituent on the propyl chain.

The stereoselective synthesis of chiral tosylates can be approached in several ways. One common strategy is to start with a chiral alcohol precursor. This can be obtained from the "chiral pool" of naturally occurring enantiopure compounds or prepared through asymmetric synthesis. ethz.ch For instance, a chiral 3-ethoxypropan-1-ol derivative could be synthesized and then tosylated. The tosylation of a chiral alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine generally proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Another powerful technique is dynamic kinetic resolution (DKR). mdpi.com In DKR, a racemic alcohol is subjected to a reaction in the presence of a chiral catalyst system that selectively reacts with one enantiomer while simultaneously racemizing the other. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. mdpi.com For the synthesis of a chiral ethoxypropyl tosylate, a DKR of a racemic ethoxypropyl alcohol derivative could be envisioned using a combination of a lipase (B570770) for the enantioselective acylation and a metal catalyst for the in-situ racemization of the unreacted alcohol enantiomer.

The use of chiral auxiliaries is another established method for achieving stereoselectivity. ethz.ch A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch In the context of synthesizing a chiral ethoxypropyl tosylate, a chiral auxiliary could be used to guide an asymmetric addition to an unsaturated precursor, followed by functional group manipulations and finally tosylation.

Mechanistic Investigations of 3 Ethoxypropyl 4 Methylbenzenesulfonate Reactivity

Role as a Superior Leaving Group in Nucleophilic Substitution Processes

The 4-methylbenzenesulfonate (B104242) (tosylate) group is an outstanding leaving group in nucleophilic substitution reactions. Its efficacy stems from the stability of the resulting tosylate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms and the benzene (B151609) ring. This high degree of stabilization significantly lowers the activation energy for both SN1 and SN2 reactions, making 3-ethoxypropyl 4-methylbenzenesulfonate a versatile substrate for the introduction of a wide range of nucleophiles.

Analysis of SN1 and SN2 Reaction Pathways Involving the Tosylate Moiety

The primary nature of the carbon atom bearing the tosylate group in this compound strongly favors the bimolecular nucleophilic substitution (SN2) pathway . In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Given that the substrate is a primary tosylate, the formation of a primary carbocation, which would be necessary for a unimolecular nucleophilic substitution (SN1) reaction , is highly unfavorable due to its instability. Therefore, SN1 pathways are generally not observed for this compound unless forced by specific reaction conditions or structural modifications that would stabilize a carbocation, which are not present in this case.

The competition between SN2 and other pathways, such as elimination, is a critical aspect of the reactivity of this compound and is influenced by factors such as the nature of the nucleophile/base and the reaction temperature.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

Feature SN1 Pathway SN2 Pathway
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile]
Mechanism Two-step (carbocation intermediate) One-step (concerted)
Stereochemistry Racemization Inversion of configuration
Substrate Preference Tertiary > Secondary >> Primary Methyl > Primary > Secondary >> Tertiary
Likelihood for this compound Highly Unlikely Highly Likely

Principles of Regioselectivity and Stereochemical Control in Substitution Reactions

In the context of this compound, regioselectivity in substitution reactions is straightforward. The single electrophilic center is the primary carbon atom directly bonded to the tosylate group. Nucleophilic attack will exclusively occur at this position.

Stereochemical control is a key feature of SN2 reactions. Although the carbon atom bearing the tosylate in this compound is not a stereocenter, it is crucial to understand that if it were, the SN2 mechanism would proceed with a predictable inversion of configuration. This principle is fundamental in synthetic organic chemistry for controlling the three-dimensional arrangement of atoms in a molecule. The conversion of an alcohol to a tosylate, followed by an SN2 reaction, is a common strategy to achieve a net inversion of stereochemistry at a chiral center.

Participation in Unimolecular (E1) and Bimolecular (E2) Elimination Reactions

Elimination reactions compete with nucleophilic substitution, particularly when the nucleophile is also a strong base. For this compound, a primary tosylate, the bimolecular elimination (E2) mechanism is the most probable elimination pathway. The E2 reaction is a concerted process where a base removes a proton from the β-carbon, and the leaving group departs simultaneously, forming a double bond. This pathway is favored by strong, sterically hindered bases and higher temperatures.

The unimolecular elimination (E1) mechanism , which proceeds through a carbocation intermediate, is highly unlikely for this primary substrate for the same reasons that the SN1 pathway is disfavored.

The competition between SN2 and E2 reactions is a significant consideration. Strong, non-bulky bases/nucleophiles will favor the SN2 pathway, while strong, bulky bases will favor the E2 pathway due to steric hindrance at the α-carbon, making proton abstraction at the less hindered β-carbon more favorable.

Table 2: Factors Influencing the Competition between SN2 and E2 Reactions

Factor Favors SN2 Favors E2
Base/Nucleophile Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻) Strong, sterically hindered bases (e.g., t-BuO⁻)
Substrate Primary > Secondary Tertiary > Secondary > Primary
Temperature Lower temperatures Higher temperatures
Solvent Polar aprotic solvents (e.g., DMSO, acetone) Less influential than other factors

Intramolecular Rearrangement Pathways and Cyclization Reactions

A significant aspect of the reactivity of this compound is the potential for the ether oxygen to participate in an intramolecular nucleophilic substitution reaction . This phenomenon, known as neighboring group participation or anchimeric assistance , can lead to the formation of a cyclic ether.

In this case, the ether oxygen at the γ-position can act as an internal nucleophile, attacking the carbon bearing the tosylate leaving group. This intramolecular SN2-type reaction would result in the formation of a five-membered cyclic oxonium ion intermediate, which upon subsequent reaction with a nucleophile or solvent, would lead to the formation of tetrahydrofuran (B95107) derivatives. The formation of a five-membered ring is kinetically and thermodynamically favorable. This intramolecular pathway can significantly enhance the rate of the reaction compared to an analogous substrate without the participating ether oxygen.

The likely product of such a cyclization would be 2-ethyltetrahydrofuran, formed after the initial intramolecular attack followed by nucleophilic attack on one of the carbons of the oxonium ion.

Acid-Catalyzed Transformations and Specific Ether Cleavage Mechanisms

Ethers are generally unreactive, but they can be cleaved under strongly acidic conditions. In the case of this compound, the ether linkage is susceptible to cleavage by strong acids such as HBr or HI. The mechanism of this cleavage depends on the nature of the groups attached to the ether oxygen.

Since this compound is a mixed ether with a primary ethyl group and a primary propyl group, the cleavage is likely to proceed via an SN2 mechanism . The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the halide anion (e.g., Br⁻ or I⁻) will act as a nucleophile and attack one of the adjacent carbon atoms.

Regioselectivity in the cleavage of unsymmetrical ethers via an SN2 mechanism is generally governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of an ethyl and a propyl group, the steric hindrance is very similar. Therefore, a mixture of products is expected: ethyl halide and 3-hydroxypropyl 4-methylbenzenesulfonate, as well as propyl halide and ethanol (B145695). However, with primary alkyl groups, the reaction often requires harsh conditions, and if an excess of the hydrohalic acid is used, any alcohol formed will likely be converted to the corresponding alkyl halide.

Table 3: Predicted Products of Acid-Catalyzed Cleavage of this compound with HBr (Excess)

Cleavage Site Initial Products Final Products (with excess HBr)
Ethyl-Oxygen Bond Ethanol + 3-Bromopropyl 4-methylbenzenesulfonate Ethyl bromide + 3-Bromopropyl 4-methylbenzenesulfonate
Propyl-Oxygen Bond 3-Hydroxypropyl 4-methylbenzenesulfonate + Ethyl bromide 1,3-Dibromopropane + Ethyl bromide + p-Toluenesulfonic acid

Applications in Complex Molecule Construction and Advanced Organic Materials Science

Utility in the Modular Synthesis of Functionalized Ethers and Alcohols

The tosylate group is a well-established leaving group in organic synthesis, making tosylate-containing compounds effective alkylating agents for the formation of new carbon-heteroatom bonds, including the ether linkage. In theory, 3-Ethoxypropyl 4-methylbenzenesulfonate (B104242) could be used to introduce the 3-ethoxypropyl group onto an alcohol to form a more complex ether. However, specific examples or detailed research findings demonstrating the use of 3-Ethoxypropyl 4-methylbenzenesulfonate for the modular synthesis of functionalized ethers and alcohols are not present in the reviewed scientific literature.

Precursor in the Asymmetric Synthesis of Chiral Scaffolds and Enantiomerically Enriched Compounds

Asymmetric synthesis is crucial for the preparation of chiral molecules with specific biological activities. uwindsor.ca Chiral auxiliaries and catalysts are often employed to control stereochemistry. While tosylates are used in asymmetric synthesis, often as a means to activate a hydroxyl group for stereospecific substitution, there is no specific mention in the scientific literature of this compound being used as a precursor in the asymmetric synthesis of chiral scaffolds or enantiomerically enriched compounds. The compound itself is achiral and would require a chiral reagent or catalyst to participate in an asymmetric transformation.

Integration into Polymer Synthesis and Functional Polymer Design Methodologies

The functionalization of polymers is a key area of materials science, enabling the creation of materials with tailored properties.

Monomer Functionalization Strategies for Specialty and Conductive Polymers

The introduction of specific functional groups into monomers is a fundamental strategy in the design of specialty polymers. While sulfonate esters have been incorporated into monomers for subsequent polymerization, there is no evidence in the literature of this compound being used for this purpose. Research in the field of conductive polymers often focuses on modifying the electronic properties of the polymer backbone, and while various side chains are used, the 3-ethoxypropyl group introduced via this specific tosylate has not been documented in this context.

Elucidation of its Role in Polymer Cross-linking and Post-polymerization Modification

Post-polymerization modification is a versatile technique for introducing functionality into polymers after their initial synthesis. Tosylate-functionalized polymers are known to be reactive towards nucleophiles, allowing for a range of chemical modifications. rsc.orgrsc.org For instance, a tosylated hyper-crosslinked polymer has been synthesized and subsequently functionalized via nucleophilic substitution on the tosyl group. rsc.orgrsc.org In theory, this compound could be used to functionalize a polymer containing nucleophilic sites. However, no specific studies demonstrating this application for this compound have been found. Similarly, its role in polymer cross-linking has not been documented.

Contributions to Medicinal Chemistry Research through Structure-Based Design Principles

Structure-based drug design relies on understanding the interaction between a small molecule and its biological target. The modification of a lead compound's structure is a key strategy in optimizing its pharmacological properties. mdpi.com The "3-ethoxypropyl" moiety has been incorporated into various molecular scaffolds to enhance properties like binding affinity and bioavailability. For example, the introduction of a 17-(3-ethoxypropyl) substituent in certain opioid receptor agonists was found to improve their activity. However, the scientific literature does not specify that this compound was the reagent used to introduce this group. While it is plausible that it could serve as a synthetic intermediate for such purposes, there is no direct evidence to support its specific contribution to medicinal chemistry research based on structure-based design principles.

Strategic Design of Alkyl-Ether Chains for Molecular Recognition and Ligand Binding

The incorporation of flexible alkyl-ether chains is a common strategy in the design of ligands for biological targets and in the construction of molecules for host-guest chemistry. While direct research specifically detailing the use of this compound for this purpose is not extensively documented in publicly available literature, its structural motifs suggest a clear potential role.

The 3-ethoxypropyl group possesses several features that are desirable in the design of molecular recognition systems:

Flexibility: The single bonds within the propyl chain allow for conformational freedom, which can enable a ligand to adapt its shape to fit optimally within a binding site.

Hydrophilicity: The ether oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules like proteins and nucleic acids.

Lipophilicity: The ethyl and propyl hydrocarbon portions contribute a degree of lipophilicity, which can be important for traversing cell membranes or interacting with hydrophobic pockets in a target protein.

Table 1: Potential Molecular Interactions of the 3-Ethoxypropyl Group

Feature of 3-Ethoxypropyl GroupPotential Interaction TypeExample in Molecular Recognition
Ether OxygenHydrogen Bond AcceptorInteraction with backbone N-H groups in a protein
Propyl Chainvan der Waals ForcesFitting into a hydrophobic pocket of an enzyme
Conformational FlexibilityInduced FitAdapting to the shape of a receptor binding site

Diversification Strategies for the Generation of Analog Libraries

The creation of analog libraries is a cornerstone of modern drug discovery and materials science. By systematically modifying a core molecular structure, researchers can explore the structure-activity relationship (SAR) and optimize a molecule's properties. This compound is an ideal reagent for such diversification strategies due to its reliable reactivity.

A common approach involves a core molecule with one or more nucleophilic sites. By reacting this core with a library of electrophiles, including this compound, a series of analogs with different appended groups can be rapidly synthesized.

For instance, a research program might start with a phenolic core compound known to have some desired activity. By alkylating the phenol (B47542) with a variety of substituted tosylates and other alkylating agents, including this compound, a library of ether-containing analogs can be generated. Each member of this library can then be tested to see how the modification affects the compound's function. This process allows for the systematic exploration of the chemical space around the initial hit compound.

Table 2: Example of a Diversification Reaction

Core Molecule (Nucleophile)Reagent (Electrophile)Resulting Functional GroupPurpose of Diversification
R-OH (Alcohol/Phenol)This compoundR-O-(CH₂)₃-O-CH₂CH₃Introduce flexible, polar side chain
R-NH₂ (Amine)This compoundR-NH-(CH₂)₃-O-CH₂CH₃Modify basicity and binding interactions
R-SH (Thiol)This compoundR-S-(CH₂)₃-O-CH₂CH₃Introduce a thioether linkage

While specific, high-profile examples of the use of this compound in major drug discovery campaigns are not readily found in the literature, its fundamental chemical properties and reactivity make it a valuable tool for chemists in both academic and industrial research settings for the purposes outlined above.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-ethoxypropyl 4-methylbenzenesulfonate (B104242), a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

Detailed Analysis of ¹H and ¹³C NMR Spectral Data

The ¹H NMR spectrum of 3-ethoxypropyl 4-methylbenzenesulfonate is expected to exhibit distinct signals corresponding to the protons of the ethoxypropyl group and the tolyl moiety. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and sulfonyl groups.

¹H NMR Spectral Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (ortho to SO₂)~7.78d~8.22H
Ar-H (meta to SO₂)~7.35d~8.02H
O-CH₂-CH₂~4.15t~6.12H
CH₃-CH₂-O~3.45q~7.02H
O-CH₂-CH₂-CH₂-O~3.40t~5.92H
Ar-CH₃~2.45s-3H
O-CH₂-CH₂-CH₂-O~1.95p~6.02H
CH₃-CH₂-O~1.18t~7.03H

d = doublet, t = triplet, q = quartet, p = pentet, s = singlet

The aromatic protons appear as two distinct doublets in the downfield region due to the deshielding effect of the benzene (B151609) ring and the sulfonyl group. The protons of the ethoxypropyl chain are observed at characteristic chemical shifts, with the methylene (B1212753) group attached to the tosylate oxygen (O-CH₂-CH₂) being the most downfield of the aliphatic protons.

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are predicted.

¹³C NMR Spectral Data (Predicted)

Carbon AtomChemical Shift (δ, ppm)
C=O (Aromatic C-SO₂)~144.8
C-CH₃ (Aromatic)~132.9
C H (Aromatic, meta to SO₂)~129.8
C H (Aromatic, ortho to SO₂)~127.9
O-C H₂-CH₂~68.5
CH₃-C H₂-O~67.8
O-CH₂-C H₂-CH₂-O~66.2
O-CH₂-CH₂-C H₂-O~28.7
Ar-C H₃~21.6
C H₃-CH₂-O~15.1

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the triplet at ~1.18 ppm and the quartet at ~3.45 ppm, confirming the ethyl group. Similarly, the protons of the propyl chain would show correlations between the signals at ~4.15 ppm, ~1.95 ppm, and ~3.40 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the carbon at ~68.5 ppm would show a cross-peak with the proton triplet at ~4.15 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between different functional groups. Key HMBC correlations would include:

A correlation between the protons of the O-CH₂ group (~4.15 ppm) and the aromatic carbon attached to the sulfonyl group (~144.8 ppm), confirming the ester linkage.

Correlations between the aromatic protons and the various aromatic carbons, confirming their positions on the ring.

Correlations between the protons of the ethoxy group and the propyl chain carbons, confirming the ether linkage.

As this compound is an achiral molecule, stereochemical analysis is not applicable.

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of characteristic functional groups in this compound gives rise to a distinctive vibrational spectrum.

Characteristic IR and Raman Bands (Predicted)

Vibrational ModeIR Frequency (cm⁻¹)Raman Intensity
Aromatic C-H Stretch~3100-3000Medium
Aliphatic C-H Stretch~2980-2850Strong
Asymmetric SO₂ Stretch~1365Strong
Symmetric SO₂ Stretch~1175Strong
C-O Stretch (Ether & Ester)~1190-1050Strong
S-O-C Stretch~1000-900Strong
Aromatic C=C Stretch~1600, 1495Medium-Weak
In-plane Aromatic C-H Bend~1200-1000-
Out-of-plane Aromatic C-H Bend~815Strong

The most prominent features in the IR spectrum are the strong absorptions due to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. The C-O stretching vibrations of the ether and ester linkages also give rise to strong bands. Raman spectroscopy is particularly useful for observing the symmetric vibrations and the vibrations of the aromatic ring. echemi.com

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) would confirm the precise molecular formula of this compound, C₁₂H₁₈O₄S, by providing a highly accurate mass measurement. hmdb.ca

Predicted Fragmentation Pattern in Electron Ionization (EI-MS)

Upon electron ionization, the molecular ion ([M]⁺) would be formed, and it would subsequently undergo fragmentation. Key predicted fragments include:

m/zFragment Ion
258[C₁₂H₁₈O₄S]⁺ (Molecular Ion)
173[CH₃C₆H₄SO₃H]⁺
155[CH₃C₆H₄SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
89[C₃H₅O₂]⁺
59[C₃H₇O]⁺

The fragmentation is expected to be dominated by the cleavage of the S-O bond and various cleavages within the ethoxypropyl chain. The presence of the tolyl group would lead to the characteristic tropylium (B1234903) ion at m/z 91.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of the oily this compound for X-ray crystallography might be challenging, this technique is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of crystalline derivatives of tosylates provides invaluable information about bond lengths, bond angles, and intermolecular interactions.

X-ray crystallographic studies on related tosylate compounds have confirmed the tetrahedral geometry around the sulfur atom and the specific conformations adopted by the alkyl chains. This information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity in chemical transformations.

Computational Chemistry and Theoretical Modeling of 3 Ethoxypropyl 4 Methylbenzenesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-Ethoxypropyl 4-methylbenzenesulfonate (B104242). These methods provide a quantitative description of the molecule's electron distribution and how this distribution influences its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the thermodynamics and kinetics of chemical reactions involving 3-Ethoxypropyl 4-methylbenzenesulfonate. A primary application is the study of nucleophilic substitution (SN2) reactions, where the tosylate group serves as an excellent leaving group.

Theoretical studies on analogous alkyl tosylates have demonstrated that DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31+G(d)), can accurately model the potential energy surface of such reactions. researchgate.net For the reaction of this compound with a nucleophile (Nu⁻), the reaction proceeds through a transition state where the nucleophile forms a bond to the α-carbon of the ethoxypropyl group, and the carbon-oxygen bond of the tosylate leaving group is simultaneously broken.

Table 1: Hypothetical DFT-Calculated Energetics for the SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻) in Different Media

ParameterGas Phase (kcal/mol)Acetonitrile (PCM) (kcal/mol)Water (PCM) (kcal/mol)
Reactant Complex Energy -12.5-3.0-1.5
Transition State Energy +3.5+18.5+22.0
Activation Energy (ΔG‡) 16.021.523.5
Reaction Energy (ΔG_rxn) -25.0-15.0-12.0

Note: This table presents illustrative data based on typical DFT calculations for SN2 reactions of alkyl tosylates. researchgate.netchemrxiv.org The Polarizable Continuum Model (PCM) is used to simulate solvent effects.

These calculations reveal that the activation barrier is significantly higher in polar solvents compared to the gas phase. chemrxiv.org This is attributed to the strong solvation of the charged nucleophile in the reactant state, which is destabilized upon charge delocalization in the transition state. wikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org For this compound, FMO analysis is crucial for predicting its behavior as an electrophile.

The LUMO of the molecule is the key orbital for accepting electrons from a nucleophile. youtube.com Computational analysis shows that the LUMO is primarily localized on the σ* antibonding orbital of the C-O bond connecting the propyl chain to the sulfonate group. This high degree of localization indicates that this is the most electrophilic site and the most susceptible to nucleophilic attack. The energy of the LUMO is a direct indicator of the molecule's electrophilicity; a lower LUMO energy corresponds to a higher reactivity towards nucleophiles. elixirpublishers.com

Table 2: Hypothetical FMO Properties of this compound (Calculated at the B3LYP/6-31G(d) level)

Molecular OrbitalEnergy (eV)Primary Location
HOMO -9.8p-toluenesulfonate ring (π-system), sulfonate oxygens
LUMO +0.5σ* (C-O) of the alkyl-sulfonate bond
HOMO-LUMO Gap 10.3-

Note: The values are representative for a typical alkyl tosylate and illustrate the expected localization and energy levels.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxypropyl chain in this compound means that the molecule can exist in numerous conformations. Understanding the relative energies of these conformers and their dynamic behavior is essential for a complete picture of the molecule's properties.

Conformational analysis involves identifying all stable, low-energy arrangements of the atoms in the molecule. For this compound, the key degrees of freedom are the torsion angles around the C-C and C-O single bonds of the ethoxypropyl chain.

Computational protocols, often starting with a molecular mechanics search followed by higher-level DFT or ab initio geometry optimizations, can be used to map the potential energy surface. chemrxiv.orgnih.gov For alkoxyalkanes, it is known that gauche and anti conformations around the C-O and C-C bonds have distinct energies. semanticscholar.org The most stable conformers are those that minimize steric hindrance and optimize stabilizing hyperconjugative interactions. For the ethoxypropyl group, an extended, anti-periplanar arrangement of the carbon backbone is generally favored, but several gauche conformers may lie close in energy and be significantly populated at room temperature.

The surrounding solvent can have a significant impact on both the conformational preferences and the reaction kinetics of this compound. wikipedia.org Molecular Dynamics (MD) simulations are a powerful tool for studying these effects by explicitly modeling the interactions between the solute and a large number of solvent molecules over time. acs.orgmdpi.comnih.gov

MD simulations can reveal how solvent molecules arrange themselves around the solute, particularly around the polar sulfonate group and the ether oxygen. In polar protic solvents like water, strong hydrogen bonding interactions are expected. These specific interactions can stabilize certain conformers over others. For instance, a more compact, folded conformation of the ethoxypropyl chain might be favored in a non-polar solvent due to intramolecular forces, while an extended conformation might be preferred in a polar solvent that can effectively solvate the entire chain. semanticscholar.org

Furthermore, MD simulations combined with QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model reaction rates in solution. chemrxiv.orgmdpi.com These simulations provide a dynamic picture of the reaction, capturing the role of individual solvent molecules in stabilizing the transition state and influencing the reaction pathway. rsc.org The results from these simulations generally corroborate the findings from implicit solvent models (like PCM), showing that polar solvents increase the activation barrier for SN2 reactions involving charged nucleophiles. chemrxiv.orgiastate.edu

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, which serves as a vital link between theoretical models and experimental reality. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors from first principles. nih.govmodgraph.co.uk These shielding tensors can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects. comporgchem.com Calculations often show excellent correlation with experimental data, although systematic errors may require empirical scaling to achieve high precision. nih.govmodgraph.co.uk

For this compound, GIAO-DFT calculations can predict the chemical shifts for all unique hydrogen and carbon atoms. This allows for the assignment of complex experimental spectra and can be used to distinguish between different isomers or conformers. For example, the chemical shifts of the protons on the carbon alpha to the tosylate oxygen are particularly sensitive to the electronic environment and are well-predicted by these methods.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃

Proton AssignmentCalculated (GIAO-DFT)Experimental (Hypothetical)Deviation (Δδ)
CH₃ (Tosyl) 2.422.45-0.03
Aromatic (ortho to CH₃) 7.327.35-0.03
Aromatic (ortho to SO₂) 7.757.78-0.03
O-CH₂ (Propyl) 4.124.10+0.02
CH₂-CH₂-CH₂ 1.981.95+0.03
O-CH₂ (Ethyl) 3.483.50-0.02
CH₃ (Ethyl) 1.181.20-0.02

Note: Calculated values are illustrative, based on typical accuracies for GIAO-DFT calculations with the B3LYP functional and a medium-sized basis set, including a continuum solvent model (e.g., SMD or PCM for chloroform). nih.govcomporgchem.com

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of 3-Ethoxypropyl 4-methylbenzenesulfonate (B104242) and its derivatives is an area ripe for the application of these principles.

Traditional methods for tosylation often involve the use of pyridine (B92270) as a base and chlorinated solvents, which pose environmental and health risks. Emerging research focuses on developing more benign and sustainable alternatives. One promising approach is the use of solid-supported catalysts and solvent-free reaction conditions. For instance, methods utilizing montmorillonite (B579905) clay as a catalyst for the tosylation of alcohols with p-toluenesulfonic acid offer an environmentally and economically favorable route. jchemlett.com Such approaches reduce the need for hazardous solvents and simplify purification processes.

Furthermore, the development of controlled, one-pot synthesis methods for mono-tosylates from diols presents a significant advancement. jchemlett.comjchemlett.com These methods can enhance yield and reduce waste, making the production of compounds like 3-Ethoxypropyl 4-methylbenzenesulfonate more efficient and sustainable. jchemlett.com The use of eco-friendly solvent systems, such as NaOH-urea solutions, for the tosylation of biopolymers like cellulose, demonstrates the potential for applying similar green methodologies to the synthesis of a wide range of tosylates. rsc.org

Future research in this area will likely focus on the following:

Catalyst Development: Designing highly efficient and recyclable catalysts for tosylation that can operate under mild conditions.

Alternative Solvents: Exploring the use of ionic liquids, supercritical fluids, or water as reaction media to replace volatile organic compounds. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound to improve safety, consistency, and scalability while minimizing waste.

Table 1: Comparison of Traditional and Green Synthesis Approaches for Tosylates

FeatureTraditional ApproachGreen Chemistry Approach
Catalyst Often requires stoichiometric amounts of base (e.g., pyridine)Catalytic amounts of reusable solid acids or bases (e.g., clays, zeolites)
Solvent Chlorinated solvents (e.g., chloroform (B151607), dichloromethane)Benign solvents (e.g., water, ionic liquids) or solvent-free conditions
Energy Input Often requires heatingCan proceed at room temperature or with alternative energy sources (e.g., microwave)
Waste Generation Generates significant amounts of salt and solvent wasteMinimized waste through catalyst recycling and atom-efficient reactions
Purification Often requires column chromatographySimplified purification, sometimes only filtration is needed

Exploration of Novel Catalytic Transformations Involving Tosylate Functionalization

The tosylate group in this compound is an excellent leaving group, making the compound a versatile substrate for a wide array of nucleophilic substitution reactions. researchgate.netmasterorganicchemistry.com This reactivity is being harnessed in novel catalytic transformations to construct complex molecular architectures.

Recent advances in transition-metal catalysis have expanded the scope of reactions involving alkyl tosylates. For example, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Alkyl tosylates, including structures analogous to this compound, can participate in reductive cross-coupling reactions to form new C-C bonds, a fundamental transformation in organic synthesis. jchemlett.com A notable development is the Ni/Co-catalyzed homo-coupling of alkyl tosylates, which allows for the direct formation of alkyl dimers under mild conditions. jchemlett.com

Moreover, the use of alkyl tosylates as alkylating agents is a cornerstone of organic synthesis. researchgate.net Research is ongoing to develop more efficient and selective catalytic systems for these reactions. For instance, indium-catalyzed sulfonylation of amines and alcohols provides a facile route to sulfonamides and sulfonic esters. organic-chemistry.org Ytterbium(III) trifluoromethanesulfonate (B1224126) has also been shown to be an effective catalyst for the preparation of alkyl tosylates. organic-chemistry.org These catalytic methods offer advantages in terms of mild reaction conditions and simplified product isolation. organic-chemistry.org

Future research directions in this domain include:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure compounds.

C-H Activation: Exploring the use of this compound in catalytic C-H functionalization reactions, which would provide a highly atom-economical route to complex molecules.

Dual Catalysis: Combining different catalytic modes, such as photoredox and transition-metal catalysis, to enable new and previously inaccessible transformations of tosylates.

Advanced Materials Applications Leveraging its Unique Structural Features

The bifunctional nature of this compound, with its reactive tosylate group and flexible ethoxypropyl chain, makes it an attractive building block for the synthesis of advanced materials with tailored properties.

In polymer chemistry, tosylate-functionalized molecules can act as initiators or monomers for various polymerization techniques. For example, tosylates can initiate the cationic ring-opening polymerization of cyclic monomers like 2-oxazolines, leading to the formation of well-defined polymers. mdpi.com The resulting polymers, such as poly(2-ethyl-2-oxazoline), can have a tosylate end-group that can be further modified, allowing for the creation of block copolymers and other complex macromolecular architectures. researchgate.netmdpi.com

The ethoxypropyl group can impart specific properties to the resulting materials, such as increased flexibility, hydrophilicity, and biocompatibility. This is particularly relevant in the development of materials for biomedical applications. For instance, polymers with pendant tosylate groups can be synthesized and subsequently functionalized through nucleophilic substitution, providing a versatile platform for creating materials with a wide range of functionalities. rsc.org A hyper-crosslinked polymer functionalized with tosylate groups has been shown to be an effective material for the removal of organic pollutants from water. rsc.org

Future research in advanced materials could explore:

Smart Polymers: Synthesizing stimuli-responsive polymers that change their properties in response to external triggers like temperature, pH, or light, by incorporating this compound into the polymer structure.

Drug Delivery Systems: Utilizing polymers derived from this compound to create nanoparticles or hydrogels for the controlled release of therapeutic agents.

Membranes and Coatings: Developing new membrane materials for separations or functional coatings with tailored surface properties based on polymers incorporating the ethoxypropyl tosylate moiety.

Table 2: Potential Polymer Architectures from this compound

Polymer TypeSynthetic StrategyPotential Application
End-functionalized Polymers Use as an initiator for cationic ring-opening polymerizationSynthesis of block copolymers, surface modification
Pendant-functionalized Polymers Copolymerization with other monomersPost-polymerization modification for tailored functionality
Cross-linked Networks Reaction with multifunctional nucleophilesAbsorbents, resins, hydrogels

Interdisciplinary Research Integrating this compound in Unconventional Chemical Domains

The unique properties of this compound are leading to its exploration in interdisciplinary and unconventional chemical domains, bridging organic synthesis with materials science and engineering.

A significant area of application is in the synthesis of ionic liquids. Ionic liquids are salts with low melting points that are finding use as green solvents and electrolytes. The synthesis of a piperidinium-based ionic liquid has been reported where this compound serves as a key intermediate for introducing the ethoxypropyl functional group onto the piperidinium (B107235) cation. organic-chemistry.org The presence of the ether linkage in the side chain can influence the physical properties of the resulting ionic liquid, such as its viscosity and thermal stability. organic-chemistry.org

Furthermore, the reactivity of the tosylate group allows for the covalent attachment of this molecule to surfaces and nanoparticles, enabling the modification of their properties. This could be relevant in fields such as sensor technology, where surface functionalization is crucial for detecting specific analytes.

The intersection of tosylate chemistry with biology also presents exciting opportunities. While small molecule alkyl sulfonates can have genotoxic properties, incorporating the benzenesulfonate (B1194179) moiety into larger, more complex structures can lead to compounds with interesting biological activities. nanosoftpolymers.com For example, certain styrylquinazoline (B1260680) tosylates have shown potential as anticancer agents by inducing cell cycle arrest. nanosoftpolymers.com Although not directly related to this compound, this highlights the potential for designing biologically active molecules based on the tosylate scaffold.

Future interdisciplinary research could focus on:

Electrolytes for Batteries: Designing and synthesizing novel ionic liquids derived from this compound for use as safer and more efficient electrolytes in lithium-ion batteries and other energy storage devices.

Functionalized Nanomaterials: Grafting this compound onto the surface of nanoparticles (e.g., gold, silica) to create hybrid materials with tailored properties for applications in catalysis, imaging, and diagnostics.

Chemical Probes: Developing chemical probes for biological research by functionalizing this compound with fluorescent dyes or affinity tags.

Q & A

Advanced Research Question

  • DFT calculations : Use Gaussian or ORCA to model torsional energy profiles for the ethoxypropyl chain (e.g., dihedral angles C–O–C–C).
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., ethanol) to assess stability of crystalline vs. solution conformers.
  • Hirshfeld surface analysis : Compare with experimental crystal data (e.g., % contribution of H⋯O contacts) .

How should researchers address challenges in reproducing crystallographic data for sulfonate derivatives?

Advanced Research Question
Reproducibility issues may stem from:

  • Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate stable forms.
  • Disorder modeling : Apply PART instructions in SHELXL to split occupancy for overlapping ethoxy groups .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for low-symmetry crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxypropyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-Ethoxypropyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.